![molecular formula C7H5BrClN3 B589743 5-Bromo-4-cloro-7-metil-7H-pirrolo[2,3-d]pirimidina CAS No. 1266343-30-9](/img/structure/B589743.png)

5-Bromo-4-cloro-7-metil-7H-pirrolo[2,3-d]pirimidina

Descripción general

Descripción

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture is then refluxed for 1 hour .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be used as a starting material in various chemical reactions. For instance, it has been used in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, which have shown significant antiproliferative effects on breast cancer cell lines .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature. Its empirical formula is C7H5BrClN3 and its molecular weight is 246.49 .Aplicaciones Científicas De Investigación

Inhibidores de cinasas multidiana

Una de las aplicaciones más significativas de 5-Bromo-4-cloro-7-metil-7H-pirrolo[2,3-d]pirimidina es su posible uso como inhibidor de cinasas multidiana . Los inhibidores de cinasas son importantes en el tratamiento del cáncer, ya que pueden bloquear ciertas proteínas que contribuyen al crecimiento de las células cancerosas. En un estudio, un compuesto similar a this compound mostró una actividad significativa contra las enzimas EGFR, Her2, VEGFR2 y CDK2 . Esto sugiere que this compound podría usarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.

Inductores de apoptosis

Otra posible aplicación de this compound es como inductor de apoptosis . La apoptosis, o muerte celular programada, es un proceso que puede desencadenarse en células poco saludables, como las células cancerosas. El mismo estudio mencionado anteriormente descubrió que un compuesto similar a this compound fue capaz de inducir apoptosis en las células HepG2 . Esto sugiere que this compound podría usarse potencialmente para desarrollar nuevos medicamentos que induzcan apoptosis en las células cancerosas.

Síntesis orgánica

This compound también se utiliza como una materia prima importante e intermedia en la síntesis orgánica . Se puede usar para sintetizar una amplia gama de compuestos orgánicos, que luego se pueden utilizar en diversas aplicaciones, incluido el desarrollo de nuevos medicamentos y otros productos químicos.

Mecanismo De Acción

Target of Action

Similar compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been associated with inhibiting the activity of janus kinase (jak) enzymes . JAK enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

Based on the known action of similar compounds, it can be inferred that it might interfere with the jak-stat signaling pathway by inhibiting the activity of one or more jak enzymes .

Biochemical Pathways

Given its potential role as a jak inhibitor, it can be inferred that it might affect the jak-stat signaling pathway . This pathway is involved in various cellular processes, including cell division and death, and is implicated in tumor formation processes .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Propiedades

IUPAC Name |

5-bromo-4-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c1-12-2-4(8)5-6(9)10-3-11-7(5)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPYXNYRUAFOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735164 | |

| Record name | 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1266343-30-9 | |

| Record name | 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

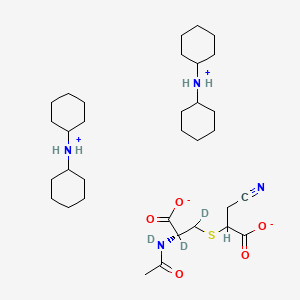

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)